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molecular formula C5H8FN3 B8800692 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine

4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine

Cat. No. B8800692
M. Wt: 129.14 g/mol
InChI Key: FLUKBSYSJHBUNC-UHFFFAOYSA-N
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Patent
US09365576B2

Procedure details

TFA (170 mmol) was added to a solution of (4-fluoro-2,5-dimethyl-2H-pyrazol-3-yl)-carbamic acid tert-butyl ester (Step BH2) (22.68 mmol) in CH2Cl2 (50 mL) at rt. After stirring for 24 h, the reaction mixture was quenched with 2N aqueous NaOH and extracted with CH2Cl2 (3×). The combined organic phases were dried (Na2SO4), filtered and concentrated to afford the title compound as a bright yellow solid which was used in the next step without further purification. ESI-MS: tR=0.38 min, [M+H]+ 130 (LC-MS 1).
Name
Quantity
170 mmol
Type
reactant
Reaction Step One
Name
(4-fluoro-2,5-dimethyl-2H-pyrazol-3-yl)-carbamic acid tert-butyl ester
Quantity
22.68 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(C(F)(F)F)=O.C(OC(=O)[NH:14][C:15]1[N:16]([CH3:22])[N:17]=[C:18]([CH3:21])[C:19]=1[F:20])(C)(C)C>C(Cl)Cl>[F:20][C:19]1[C:18]([CH3:21])=[N:17][N:16]([CH3:22])[C:15]=1[NH2:14]

Inputs

Step One
Name
Quantity
170 mmol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
(4-fluoro-2,5-dimethyl-2H-pyrazol-3-yl)-carbamic acid tert-butyl ester
Quantity
22.68 mmol
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1N(N=C(C1F)C)C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with 2N aqueous NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC1=C(N(N=C1C)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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